molecular formula C6H10N2O2 B589102 (S)-6-oxopiperidine-2-carboxamide CAS No. 128425-23-0

(S)-6-oxopiperidine-2-carboxamide

Cat. No.: B589102
CAS No.: 128425-23-0
M. Wt: 142.158
InChI Key: YMYYDZATGKEEBG-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-Oxopiperidine-2-carboxamide is a chiral piperidine derivative of interest in medicinal chemistry and biological research. Compounds based on the 6-oxopiperidine-2-carboxamide structure are recognized for their potential as molecular scaffolds in drug discovery . Piperidine carboxamides have demonstrated significant research value, with studies identifying specific derivatives as potent, non-covalent, and species-selective inhibitors of the Plasmodium falciparum proteasome β5 subunit, showing promising anti-malarial efficacy and a low propensity for generating resistance . The (S)-enantiomer of piperidine carboxamide analogs is often critical for bioactivity, as evidenced by one study where the (S)-enantiomer was approximately 100-fold more potent in anti-malarial activity than its (R)-counterpart . The 6-oxopiperidine core is also a metabolite of interest in neurological research. 6-Oxopiperidine-2-carboxylic acid (6-oxopipecolic acid) is a key analyte in the pipecolate pathway, and its quantitation in biological samples via mass spectrometry is a developed method for the research and diagnosis of pyridoxine-dependent epilepsy (PDE) . Researchers can utilize this chiral building block to develop novel therapeutic candidates or as a standard in analytical studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128425-23-0

Molecular Formula

C6H10N2O2

Molecular Weight

142.158

IUPAC Name

(2S)-6-oxopiperidine-2-carboxamide

InChI

InChI=1S/C6H10N2O2/c7-6(10)4-2-1-3-5(9)8-4/h4H,1-3H2,(H2,7,10)(H,8,9)/t4-/m0/s1

InChI Key

YMYYDZATGKEEBG-BYPYZUCNSA-N

SMILES

C1CC(NC(=O)C1)C(=O)N

Synonyms

2-Piperidinecarboxamide,6-oxo-,(S)-(9CI)

Origin of Product

United States

Computational and Theoretical Investigations of S 6 Oxopiperidine 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of (S)-6-oxopiperidine-2-carboxamide. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electron distribution and orbital energies.

DFT, particularly using functionals like B3LYP with a 6-311++G(d,p) basis set, has been effectively used to investigate related molecular systems. nih.gov These calculations provide optimized molecular geometry and key electronic parameters. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen and nitrogen atoms of the lactam and carboxamide groups, which act as electron-donating centers. Conversely, the LUMO is anticipated to be centered on the carbonyl carbons, which are the primary electrophilic sites. Molecular Electrostatic Potential (MEP) maps, also derived from these calculations, visualize the charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) regions, which are key to predicting intermolecular interactions and reaction sites. nih.gov

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

Parameter Description Predicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. High electron density on N and O atoms, indicating sites for electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. High electron deficiency on C=O carbons, indicating sites for nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Determines chemical reactivity, stability, and electronic transition energies.
Mulliken Charges Calculated partial charges on each atom. Quantifies the charge distribution, highlighting polar bonds (e.g., C=O, N-H).
MEP Map 3D visualization of electrostatic potential. Identifies reactive sites for non-covalent interactions and chemical reactions.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

The flexibility of the six-membered piperidine (B6355638) ring and the rotatable carboxamide group means that this compound can exist in multiple conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring this conformational landscape. nih.govupenn.edu

Molecular mechanics force fields, such as MMFF94, MM3, and AMBER, are used to calculate the potential energy of the molecule as a function of its geometry. bath.ac.uk Conformational searches, employing algorithms that systematically or randomly alter torsional angles, are performed to locate all low-energy minima on the potential energy surface. For the piperidine ring in related structures, a chair conformation is typically the most stable arrangement. asianpubs.orgasianpubs.org However, boat and twist-boat conformations may exist as higher-energy intermediates or transition states.

By mapping the energy profile along the pathway between stable conformers, the energy barriers to rotation can be calculated. These barriers determine the rate of interconversion between different conformations at a given temperature. The primary degrees of freedom for this compound would be the ring puckering and the rotation around the C-C bond connecting the carboxamide group to the ring.

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Molecular dynamics simulations are particularly well-suited to study these effects. nih.gov In MD simulations, solvent molecules can be modeled explicitly (individual water molecules) or implicitly (a continuous medium).

For a polar, hydrogen-bonding molecule like this compound, polar solvents like water would stabilize conformers where the polar N-H and C=O groups are exposed and can form hydrogen bonds with the solvent. In contrast, non-polar solvents would favor more compact conformations with reduced exposed polar surface area. MD simulations track the trajectory of the molecule over time, providing insights into its dynamic behavior, conformational flexibility, and the stability of specific conformer populations in different solvent environments. nih.gov

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be predicted using DFT calculations or machine learning algorithms trained on large spectral databases. idc-online.comresearchgate.net The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. Theoretical predictions can help assign the complex spectra of molecules like this compound.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Typical Ranges)

Atom Type Functional Group Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Reference
Carbonyl Carbon Lactam (C6) 170-180 - oregonstate.edu
Carbonyl Carbon Carboxamide (C=O) 170-180 - oregonstate.edu
Alpha-Carbon C2 50-60 3.5-4.5 oregonstate.edu
Methylene Carbons C3, C4, C5 20-40 1.5-2.5 oregonstate.edu
Amide Proton Lactam N-H - 7.5-8.5
Amide Protons Carboxamide -NH₂ - 7.0-8.0

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using methods like DFT. nih.gov The calculation provides a set of normal modes, each with a specific frequency and intensity. These predicted spectra can be compared with experimental data to confirm the presence of specific functional groups. For this compound, characteristic vibrational modes are expected for the C=O stretching of both the lactam and the amide, N-H stretching and bending, and C-H stretching. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity Reference
N-H Stretch Lactam & Carboxamide 3300-3500 Medium-Strong nih.gov
C-H Stretch Aliphatic 2850-3000 Medium nih.gov
C=O Stretch Lactam ~1680 Strong smolecule.com
C=O Stretch Primary Amide (Amide I) ~1650 Strong mdpi.com
N-H Bend Primary Amide (Amide II) ~1600 Medium mdpi.com

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or further derivatization, theoretical methods can map out the entire reaction pathway. researchgate.netnih.gov

The process involves locating the structures of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them on the potential energy surface. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. msu.edu

Studies on Intermolecular Interactions and Self-Assembly Propensities

The functional groups on this compound—specifically the lactam N-H (donor), lactam C=O (acceptor), carboxamide N-H (donors), and carboxamide C=O (acceptor)—are primed for strong and directional intermolecular hydrogen bonding. researchgate.net Crystal structure analyses of closely related compounds, such as (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, reveal extensive networks of intermolecular hydrogen bonds. asianpubs.orgasianpubs.org

Table 4: Predicted Intermolecular Interactions for this compound

Interaction Type Donor Acceptor Predicted Role in Self-Assembly Reference
Hydrogen Bond Lactam N-H Lactam C=O Formation of centrosymmetric dimers or chains. researchgate.net
Hydrogen Bond Carboxamide N-H Carboxamide C=O Linking molecules into tapes or sheets. researchgate.net
Hydrogen Bond Carboxamide N-H Lactam C=O Cross-linking of primary structural motifs. asianpubs.org
Hydrogen Bond Lactam N-H Carboxamide C=O Cross-linking of primary structural motifs. asianpubs.org
C-H···O Interaction Ring C-H Carbonyl O Fine-tuning and stabilization of the 3D crystal packing. asianpubs.orgresearchgate.net

Role As a Chiral Building Block and Precursor in Complex Organic Synthesis

Stereoselective Applications in the Synthesis of Piperidine-Containing Heterocycles

The inherent chirality of the (S)-6-oxopiperidine-2-carboxamide moiety, specifically the stereocenter at the C2 position, serves as a powerful control element in stereoselective transformations to yield highly functionalized piperidine (B6355638) heterocycles. The rigid conformation of the lactam ring allows for predictable facial selectivity in reactions at adjacent positions.

A primary application involves the stereoselective reduction of the C6-ketone. The reduction of N-protected (S)-6-oxopiperidine-2-carboxylates, direct precursors to the carboxamide, has been shown to proceed with high diastereoselectivity. For instance, reduction with hydride reagents can lead to the formation of either cis- or trans-6-hydroxypiperidine-2-carboxylate derivatives, depending on the reagent and reaction conditions. This controlled installation of a second stereocenter is a key step in building up the complexity of the piperidine core.

Furthermore, the scaffold enables stereocontrolled alkylations and other C-C bond-forming reactions. The enolate derived from the lactam can react with electrophiles with a high degree of stereocontrol, dictated by the existing C2 stereocenter. These methods are foundational for producing a variety of substituted piperidines, which are prevalent motifs in pharmaceuticals and natural products researchgate.netnih.gov. The development of these stereoselective methods highlights the value of the 6-oxopiperidone scaffold as a reliable precursor for generating complex chiral piperidines researchgate.net.

Reaction Type Substrate Key Transformation Stereochemical Outcome Reference
Ketone ReductionN-Boc-(S)-6-oxopiperidine-2-carboxylateHydride reduction of C6-carbonylDiastereoselective formation of cis/trans-6-hydroxypiperidine derivatives unipa.it
Aza-Michael Additionα,β-Unsaturated SystemsOrganocatalytic intramolecular cyclizationEnantioselective synthesis of 2,5- and 2,6-disubstituted piperidines nih.gov
HydrogenationTetrasubstituted EnamidesRh(I)-catalyzed asymmetric hydrogenationEnantioselective formation of saturated piperidine rings nih.gov

Utilization in the Construction of Natural Product Scaffolds and Analogues

The this compound framework is a valuable starting material for the total synthesis of various natural products, particularly alkaloids containing a piperidine ring. Its rigid, chiral structure allows it to serve as a foundational scaffold upon which the remainder of the natural product can be assembled.

One notable application is in the synthesis of phenanthroquinolizidine alkaloid analogues. Researchers have utilized (S)-2-aminoadipic acid as the chiral source to prepare pure (S)-keto-lactams, which are direct precursors to this compound researchgate.net. These intermediates undergo further stereoselective reductions and cyclizations to construct the complex polycyclic core of these alkaloids researchgate.net.

The synthesis often involves an initial intramolecular N-acylation of N-substituted (S)-2-aminoadipic acid to form the 6-oxopipecolinic acid ring system researchgate.net. This core is then elaborated through reactions like intramolecular Friedel-Crafts acylation to build fused ring systems characteristic of many alkaloids researchgate.net. The ability to start from an inexpensive, enantiomerically pure amino acid and convert it into a key bicyclic or tricyclic intermediate makes this a powerful strategy in natural product synthesis.

Integration into Peptidomimetic Frameworks (Focus on Synthetic Strategy and Methodologies)

The conformationally constrained nature of the this compound scaffold makes it an excellent candidate for inclusion in peptidomimetics. By replacing flexible amino acid residues with this rigid lactam structure, chemists can enforce specific secondary structures, such as β-turns, enhancing binding affinity and metabolic stability.

The primary synthetic strategy involves the coupling of the corresponding (S)-6-oxopiperidine-2-carboxylic acid with an amine, peptide, or other amine-containing molecules. Standard peptide coupling reagents are often employed for this amide bond formation nih.gov. A key challenge and area of research is achieving chemoselectivity, especially when the amine component has other reactive functional groups. For example, a gram-scale synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a neuroprotectant, was achieved through the chemoselective N-acylation of serotonin (B10506), demonstrating that protection of other nucleophilic sites is not always necessary acs.orgnih.gov.

The development of methods to incorporate rigid scaffolds like 2-oxopiperazine and other lactams into peptide-like oligomers is an active area of research nih.gov. These strategies aim to create libraries of conformationally restricted peptidomimetics for screening against biological targets. The this compound moiety serves as a valuable component in this toolbox, offering a specific six-membered ring constraint.

Peptidomimetic Target Synthetic Strategy Key Reagents/Conditions Significance Reference
General PeptidomimeticsAmide bond formationPeptide coupling reagents (e.g., HCTU, HOBt, DIEA)Incorporation of a rigid, chiral scaffold to induce specific conformations nih.gov
HIOC AnalogueChemoselective N-acylationAcylation of serotonin with an activated oxopiperidine carboxylateDemonstrates selective amide formation in the presence of other nucleophiles acs.orgnih.gov
Peptoid-like OligomersSub-monomer synthesisAssembly of 2-oxopiperazine rings into the main chainCreation of rigidified structures for combinatorial libraries nih.gov

Chiral Pool Strategy Leveraging this compound Derivatives

The chiral pool strategy is a powerful approach in asymmetric synthesis where a readily available, enantiomerically pure natural product is used as a starting material. This compound and its derivatives are excellent examples of synthons derived from the chiral pool. The ultimate precursor is (S)-α-aminoadipic acid, a non-proteinogenic amino acid researchgate.netasianpubs.org. An analogous pathway exists for the (R)-enantiomer, which is available as a large-scale byproduct from the enzymatic cleavage of cephalosporin (B10832234) C arkat-usa.org.

The synthesis begins with the protection and esterification of (S)-α-aminoadipic acid, followed by a cyclization reaction, often via thermal condensation, to form the (S)-6-oxopiperidine-2-carboxylate ester arkat-usa.org. This ester can then be readily converted to the primary carboxamide. This straightforward conversion from an inexpensive chiral starting material to a versatile cyclic scaffold is a hallmark of an effective chiral pool strategy researchgate.net.

Once formed, the this compound moiety can be elaborated in numerous ways, with the C2 stereocenter directing subsequent stereoselective reactions. This strategy avoids the need for asymmetric catalysis in the initial steps, as the chirality is inherent in the starting material. This approach has been used to access a wide range of enantiomerically pure piperidine alkaloids and other complex nitrogen-containing heterocycles researchgate.netarkat-usa.org.

Development of Advanced Synthetic Strategies Featuring the this compound Moiety

The this compound scaffold is not only a building block but also a substrate for the development of novel and advanced synthetic methodologies. Its unique structural and electronic properties have enabled chemists to explore new types of transformations.

Recent advances include the use of this moiety in metal-catalyzed reactions. For example, derivatives of 6-oxopiperidine-2-carboxylic acid have been used in intramolecular Friedel-Crafts acylations to construct polycyclic systems researchgate.net. Another innovative approach is the ring-expansion of related cyclopropanated pyrroles, which, through a cyclopropylcarbinyl cation rearrangement, can lead to highly functionalized tetrahydropyridines acs.orgnih.gov.

Furthermore, the piperidine ring system is a target for various intramolecular cyclization strategies, including radical cyclizations and transition-metal-catalyzed annulations, to create complex, substituted heterocycles nih.govmdpi.com. These methods often rely on the predictable reactivity of the 6-oxopiperidine core to achieve high levels of control and efficiency. The development of such strategies expands the synthetic utility of the this compound core beyond its role as a simple chiral building block, positioning it as a key platform for methodological innovation.

Future Research Directions and Uncharted Territories in S 6 Oxopiperidine 2 Carboxamide Chemistry

Innovations in Asymmetric Synthetic Methodologies

The development of efficient and highly stereoselective methods for the synthesis of piperidine (B6355638) derivatives is a cornerstone of modern organic chemistry. mdpi.comnih.gov Future research in the asymmetric synthesis of (S)-6-oxopiperidine-2-carboxamide is poised to explore several innovative strategies.

One promising direction is the advancement of catalytic asymmetric methods . While various approaches exist for synthesizing substituted piperidines, including hydrogenation, reduction, and cyclization reactions, the focus is shifting towards more sustainable and atom-economical processes. mdpi.comnih.gov This includes the use of novel chiral catalysts, such as chiral phosphoric acids, for intramolecular aza-Michael cyclizations, which have shown promise in creating substituted pyrrolidines and could be adapted for piperidine synthesis. whiterose.ac.uk The optimization of reaction conditions, including catalyst selection, solvent, and temperature, will be crucial for achieving high yields and enantioselectivities. whiterose.ac.uk

Another area ripe for innovation is the application of memory of chirality (MOC) . This principle, where the chirality of a starting material is retained throughout a reaction sequence, offers an elegant way to control stereochemistry. mdpi.com Exploring MOC in the synthesis of this compound and its analogues could lead to more efficient and stereospecific routes.

Furthermore, the development of novel multicomponent reactions presents an opportunity for the rapid assembly of complex piperidine structures from simple starting materials. rug.nl Designing new multicomponent strategies that incorporate the this compound scaffold could significantly streamline the synthesis of diverse compound libraries for biological screening.

Synthetic Strategy Key Features Potential Advantages
Catalytic Asymmetric MethodsUse of novel chiral catalysts (e.g., chiral phosphoric acids). whiterose.ac.ukHigh enantioselectivity, atom economy.
Memory of Chirality (MOC)Retention of stereochemistry from the starting material. mdpi.comEfficient stereocontrol.
Multicomponent ReactionsCombining three or more reactants in a single step. rug.nlIncreased molecular complexity and efficiency.

Development of Advanced In-Situ Spectroscopic and Mechanistic Probes

A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and discovering new transformations. The development and application of advanced in-situ spectroscopic techniques are set to revolutionize the study of reactions involving this compound.

Time-resolved infrared (TRIR) spectroscopy , for instance, can provide real-time snapshots of transient intermediates and transition states. acs.org Applying TRIR to the study of cyclization and functionalization reactions of this compound precursors could elucidate the intricate details of these processes. This knowledge can then be used to rationally design more efficient catalysts and reaction conditions.

The use of rapid-freeze-quench X-ray absorption spectroscopy is another powerful technique that can capture short-lived intermediates in enzymatic and chemical reactions. acs.org Investigating the metallo-β-lactamase-catalyzed reactions, which share structural similarities with the lactam ring of this compound, could provide valuable insights into the mechanism of ring-opening and other transformations. acs.org

Furthermore, the development of novel mechanistic probes , such as isotopically labeled substrates and intermediates, will be instrumental in unraveling complex reaction pathways. sci-hub.se By tracing the fate of these labels throughout a reaction, researchers can gain unambiguous evidence for proposed mechanisms.

Exploration of Novel Reactivity and Transformation Pathways

The inherent reactivity of the lactam and carboxamide functionalities in this compound provides a rich platform for exploring novel chemical transformations.

One area of interest is the selective functionalization of the piperidine ring. This could involve developing new methods for C-H activation, allowing for the direct introduction of substituents at various positions on the ring. nih.gov Such strategies would provide access to a wider range of derivatives with potentially unique biological activities.

The ring-opening and ring-expansion of the lactam core are also promising avenues for future research. These transformations could lead to the synthesis of other important classes of N-heterocycles and acyclic amino acid derivatives. For instance, the controlled hydrolysis of the lactam could provide access to derivatives of α-aminoadipic acid, a key precursor in penicillin biosynthesis. nih.gov

Moreover, the exploration of photochemical and electrochemical reactions could unlock new reactivity patterns for this compound. mdpi.com These methods often proceed under mild conditions and can provide access to products that are difficult to obtain through traditional thermal reactions.

Transformation Type Description Potential Products
Selective C-H FunctionalizationDirect introduction of substituents onto the piperidine ring. nih.govNovel substituted piperidine derivatives.
Ring-Opening/ExpansionCleavage or expansion of the lactam ring.α-aminoadipic acid derivatives, larger N-heterocycles. nih.gov
Photochemical/Electrochemical ReactionsUse of light or electricity to drive reactions. mdpi.comUnique and otherwise inaccessible compounds.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The advent of machine learning (ML) and artificial intelligence (AI) is set to transform the field of organic chemistry. ijsetpub.com These powerful computational tools can be applied to accelerate the discovery and development of new compounds and reactions related to this compound.

Retrosynthetic analysis , the process of breaking down a target molecule into simpler, commercially available starting materials, can be significantly enhanced by AI. sci-hub.se ML models can be trained on vast databases of known reactions to predict plausible synthetic routes for novel this compound derivatives. sci-hub.semi-6.co.jp

Forward reaction prediction is another area where AI can make a significant impact. By learning from existing reaction data, ML models can predict the products of a given set of reactants and reagents, including potential side products and impurities. openreview.net This can help chemists to optimize reaction conditions and avoid undesirable outcomes.

Furthermore, AI can be used for the de novo design of novel this compound-based compounds with desired properties. By learning the relationship between chemical structure and biological activity, generative models can propose new molecules that are likely to be active against a specific biological target.

The integration of AI with high-throughput experimentation and robotics has the potential to create fully automated platforms for chemical synthesis and discovery. sci-hub.se

AI Application Function Impact on Research
Retrosynthetic AnalysisPredicts synthetic pathways for target molecules. sci-hub.semi-6.co.jpAccelerates the design of synthetic routes.
Forward Reaction PredictionPredicts the outcome of chemical reactions. openreview.netOptimizes reaction conditions and minimizes byproducts.
De Novo Compound DesignGenerates novel molecules with desired properties.Facilitates the discovery of new drug candidates.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (S)-6-oxopiperidine-2-carboxamide, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves cyclization of appropriately substituted precursors, such as γ-lactam derivatives, under catalytic or stoichiometric conditions. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are employed. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control to minimize racemization, and purification via recrystallization or chiral HPLC . Yield optimization requires monitoring reaction kinetics using techniques like NMR or LC-MS to identify intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, with 1^1H and 13^{13}C NMR providing insights into stereochemistry and ring conformation. Infrared (IR) spectroscopy identifies carbonyl and amide functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC with chiral columns ensures enantiomeric excess >98%. Polarimetric analysis complements these methods .

Q. How can researchers design preliminary biological assays to evaluate the pharmacological activity of this compound?

  • Methodological Answer : Begin with in silico docking studies to identify potential targets (e.g., enzymes in neurodegenerative pathways). Follow with in vitro assays such as enzyme inhibition (e.g., IC50_{50} determination via fluorometric or colorimetric readouts) and cell viability assays (MTT/XTT). Use positive controls (e.g., known inhibitors) and replicate experiments in triplicate to ensure statistical significance. Dose-response curves should span 3–4 log units to capture dynamic ranges .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of this compound across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in experimental models (e.g., liver microsomes vs. hepatocytes) or incubation conditions (pH, cofactors). To reconcile results:

Standardize protocols using guidelines from the International Council for Harmonisation (ICH) .

Conduct cross-laboratory validation with shared reference samples.

Apply mass spectrometry imaging (MSI) to track metabolite distribution in tissue sections, resolving spatial heterogeneity .

Q. What strategies optimize the formulation of this compound for enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer : Use the PAMPA-BBB assay to screen prodrug derivatives or nanoformulations (e.g., liposomes, polymeric nanoparticles). Modify logP values via ester prodrugs to balance hydrophilicity. Evaluate BBB transport using in vitro models (e.g., hCMEC/D3 cell monolayers) and in vivo pharmacokinetics in rodents. Molecular dynamics simulations can predict interactions with efflux transporters like P-glycoprotein .

Q. How should researchers address conflicting computational predictions versus experimental data on the binding affinity of this compound to target proteins?

  • Methodological Answer : Reassess docking parameters (force fields, solvation models) and validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform alanine scanning mutagenesis on the target protein to identify critical binding residues. Cross-reference with X-ray crystallography or cryo-EM structures if available .

Q. What experimental designs are recommended to investigate the long-term stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies per ICH Q1A guidelines at 40°C/75% RH for 6 months. Monitor degradation products via UPLC-MS and quantify using a stability-indicating assay. For photostability, expose samples to UV/Vis light (ICH Q1B) and assess racemization via chiral chromatography. Statistical tools like Arrhenius modeling predict shelf-life under standard conditions .

Methodological Frameworks

  • For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, a study on enantiomer-specific toxicity must justify animal use ethically .
  • For Data Analysis : Use PRISMA guidelines for systematic literature reviews to resolve contradictions in published data .
  • For Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw spectral data in supplementary materials .

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